Ethane, 1,1,1-trifluoro-2-(trichloromethoxy)-
Overview
Description
Ethane, 1,1,1-trifluoro-2-(trichloromethoxy)- is a fluorinated and chlorinated organic compound It is known for its unique chemical structure, which includes both trifluoromethyl and trichloromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethane, 1,1,1-trifluoro-2-(trichloromethoxy)- typically involves the reaction of a trifluoromethyl compound with a trichloromethoxy reagent under controlled conditions. The reaction conditions often require specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, distillation, and crystallization to isolate the final product. Safety measures are crucial due to the reactive nature of the chemicals involved.
Chemical Reactions Analysis
Types of Reactions
Ethane, 1,1,1-trifluoro-2-(trichloromethoxy)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Ethane, 1,1,1-trifluoro-2-(trichloromethoxy)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex fluorinated and chlorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to new insights in biochemistry.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing, with studies focusing on its biological activity and therapeutic potential.
Industry: It is used in the production of specialty chemicals, including solvents, refrigerants, and materials with specific chemical properties.
Mechanism of Action
The mechanism by which Ethane, 1,1,1-trifluoro-2-(trichloromethoxy)- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The pathways involved may include binding to active sites, altering molecular conformations, or participating in chemical reactions that modify biological functions.
Comparison with Similar Compounds
Similar Compounds
Ethane, 1,1,1-trifluoro-: A simpler compound with only trifluoromethyl groups.
Ethane, 1,1,1-trichloro-2,2,2-trifluoro-: Contains both trichloro and trifluoro groups, similar to the target compound but with different substitution patterns.
Ethane, 2-chloro-1,1,1-trifluoro-: Another related compound with a chloro and trifluoro substitution.
Uniqueness
Ethane, 1,1,1-trifluoro-2-(trichloromethoxy)- is unique due to its combination of trifluoromethyl and trichloromethoxy groups, which impart distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
1,1,1-trifluoro-2-(trichloromethoxy)ethane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl3F3O/c4-3(5,6)10-1-2(7,8)9/h1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMISMWZKDBEFJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl3F3O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001268879 | |
Record name | 1,1,1-Trifluoro-2-(trichloromethoxy)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001268879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.40 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26644-87-1 | |
Record name | 1,1,1-Trifluoro-2-(trichloromethoxy)ethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26644-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1-Trifluoro-2-(trichloromethoxy)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001268879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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